molecular formula C13H17ClN2O4S B3045503 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide CAS No. 1087791-99-8

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide

Cat. No.: B3045503
CAS No.: 1087791-99-8
M. Wt: 332.80
InChI Key: KSFIRGQJUIMIAA-UHFFFAOYSA-N
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Description

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide is a chemical compound with the molecular formula C14H19ClN2O4S and a molecular weight of 346.83 g/mol . This compound is characterized by the presence of a chloroacetamide group attached to a phenyl ring, which is further substituted with a morpholine-4-sulfonyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide typically involves the reaction of 2-chlorobenzylamine with morpholine-4-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with chloroacetyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The morpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products Formed

    Substitution Reactions: Products include azidoacetamides, thiocyanatoacetamides, and methoxyacetamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary amines.

Scientific Research Applications

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The morpholine-4-sulfonyl group enhances the compound’s solubility and binding affinity to the target proteins .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-{[4-(morpholine-4-sulfonyl)phenyl]methyl}acetamide: Similar structure but with the morpholine-4-sulfonyl group at the para position.

    2-chloro-N-{[3-(morpholine-4-sulfonyl)phenyl]methyl}acetamide: Similar structure but with the morpholine-4-sulfonyl group at the meta position.

    2-chloro-N-{[2-ethoxy-5-(morpholine-4-sulfonyl)phenyl]methyl}acetamide: Similar structure but with an ethoxy group at the ortho position.

Uniqueness

2-chloro-N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ortho position of the morpholine-4-sulfonyl group relative to the chloroacetamide group enhances its reactivity and binding affinity, making it a valuable compound in various research applications .

Properties

IUPAC Name

2-chloro-N-[(2-morpholin-4-ylsulfonylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O4S/c14-9-13(17)15-10-11-3-1-2-4-12(11)21(18,19)16-5-7-20-8-6-16/h1-4H,5-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFIRGQJUIMIAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC=C2CNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701180686
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087791-99-8
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1087791-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[[2-(4-morpholinylsulfonyl)phenyl]methyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701180686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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